Biochemical Potency and Selectivity: UBE2T/FANCL-IN-1 (CU2) Demonstrates Complete Inhibition of FANCL Auto-ubiquitylation with Minimal Off-Target Activity Against UBE1 and UBE2D1
In a biochemical homogeneous time-resolved fluorescence (HTRF) assay containing UBE1, UBE2T, and the FANCL RING domain (GST-FANCLRING), UBE2T/FANCL-IN-1 (CU2) at a concentration of 100 µM completely abolished the ubiquitylation of GST-FANCLRING, as evidenced by the absence of the monoubiquitylated (mUb) species on an SDS-PAGE gel [1]. In stark contrast, the covalent UBE2T inhibitor ETC-6152 requires a much lower concentration to inhibit UBE2T activity (IC50 = 0.22 µM in an E1-E2T HTRF assay) but achieves this through irreversible modification of the catalytic cysteine (Cys86) . Furthermore, selectivity assays revealed that UBE2T/FANCL-IN-1 (100 µM) had no detectable effect on the auto-ubiquitylation of UBE1 or the ubiquitylation of an alternative E3 ligase, RNF8, by UBE2D1 [1]. This indicates a distinct mode of action that spares other key components of the ubiquitin conjugation machinery.
| Evidence Dimension | Inhibition of target enzyme activity (Biochemical Potency) |
|---|---|
| Target Compound Data | Complete inhibition of GST-FANCLRING ubiquitylation at 100 µM |
| Comparator Or Baseline | ETC-6152 (Covalent UBE2T Inhibitor): IC50 = 0.22 µM (E1-E2T HTRF assay) |
| Quantified Difference | The comparators differ fundamentally in mechanism and potency: UBE2T/FANCL-IN-1 achieves complete inhibition at 100 µM in a gel-based assay, while ETC-6152 exhibits an IC50 of 0.22 µM in a different, but related, HTRF assay format. Direct IC50 comparison is not feasible due to differing assay endpoints and mechanisms (non-covalent vs. covalent). |
| Conditions | Biochemical assay with recombinant UBE1, UBE2T, GST-FANCLRING, and ubiquitin, analyzed by SDS-PAGE (UBE2T/FANCL-IN-1) vs. HTRF assay monitoring ubiquitin transfer from E1 to UBE2T (ETC-6152). |
Why This Matters
This data guides selection by confirming that UBE2T/FANCL-IN-1 provides a potent, non-covalent tool for blocking a specific protein-protein interaction node (UBE2T/FANCL) without irreversible modification, which is advantageous for reversible inhibition studies and minimizes the risk of broad-spectrum E2 enzyme inactivation.
- [1] Cornwell, M. J., Thomson, G. J., Coates, J., Belotserkovskaya, R., Waddell, I. D., Jackson, S. P., & Galanty, Y. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148–2154. View Source
